tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H19F3N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tert-butyl group and trifluoromethyl group attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of functional groups, selective trifluoromethylation, and subsequent deprotection. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl (4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .
Biological Activity
tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of this compound is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and facilitates cellular penetration. The carbamate moiety allows for potential covalent interactions with biological macromolecules, particularly enzymes and receptors.
Synthesis
The synthesis of this compound typically involves several key reactions, including the use of tert-butyl carbamate and trifluoromethyl-substituted piperidine derivatives. The general synthetic pathway can be outlined as follows:
- Starting Materials : tert-butyl carbamate and a suitable piperidine derivative.
- Reagents : Common reagents include pyridine and methanesulfonyl chloride.
- Reaction Conditions : The reaction is usually conducted at room temperature or under controlled conditions to optimize yield.
The yield can vary based on the specific conditions employed; however, yields exceeding 90% have been reported under optimal conditions .
Enzyme Interactions
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | GSK-3β | 0.48 | |
Anti-cancer Activity | MCF Cell Lines | 25.72 | |
Antibacterial Activity | MRSA | 0.78 - 3.125 |
Case Studies
- Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MCF cell lines, inducing apoptosis in a dose-dependent manner. In vivo studies showed reduced tumor growth in mice treated with this compound compared to controls .
- Antibacterial Properties : The compound has shown efficacy against Gram-positive bacteria, including drug-resistant strains such as MRSA and VREfm, at concentrations comparable to last-resort antibiotics like vancomycin . This suggests potential for development as an antibacterial agent.
- Neuroprotective Effects : In preliminary studies, the compound has been evaluated for its neuroprotective properties, particularly in models of oxidative stress, indicating a possible role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been correlated with enhanced biological activity across various studies. Compounds with this substituent generally demonstrate superior potency compared to their non-fluorinated counterparts due to improved physicochemical properties that influence binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDURZHJNUKSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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